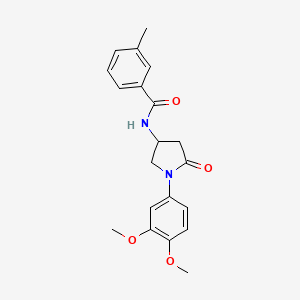

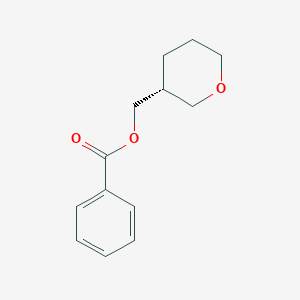

2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

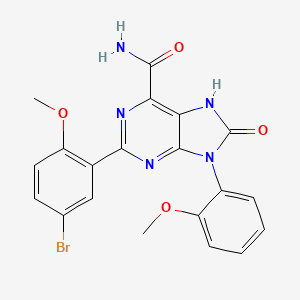

The compound "2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide" is a multifunctional molecule that contains several interesting structural motifs, such as a fluorophenyl group, a thiophene ring, and an acetamide moiety. These structural features suggest that the compound could have a range of chemical and biological properties, making it a potential candidate for various applications, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the reaction of key precursors with various reagents to produce a diverse set of products. For example, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can lead to the formation of a compound similar to the one , which can then be further modified to introduce additional functional groups . The synthesis pathways can include dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions, which are common in the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic techniques like NMR and X-ray diffraction analysis. For instance, the crystal structure of a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was determined using X-ray diffraction, revealing intermolecular hydrogen bonds and intramolecular interactions that are crucial for the stability and reactivity of the molecule . These techniques can provide detailed information about the arrangement of atoms within the molecule and the spatial orientation of various substituents, which is essential for understanding the compound's chemical behavior.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups and the overall molecular structure. The acetamide moiety, for example, can participate in various chemical reactions, including nucleophilic substitution and condensation. The presence of a thiophene ring can also lead to electrophilic aromatic substitution reactions, which can be utilized to introduce additional substituents onto the ring system .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, melting point, and reactivity, are determined by its molecular structure. The presence of a fluorophenyl group can affect the compound's lipophilicity and electronic properties, while the thiophene ring can contribute to its aromaticity and potential for π-π interactions. These properties are important for the compound's potential applications and can influence its behavior in biological systems or material contexts.

Wissenschaftliche Forschungsanwendungen

Chemoselective Acetylation in Drug Synthesis

The compound has relevance in the chemoselective acetylation of aminophenols, a crucial step in synthesizing intermediates for antimalarial drugs. The process optimization and kinetics of this reaction, utilizing similar compounds, are studied extensively (Magadum & Yadav, 2018).

Biological Activities of Substituted Thiophenes

Substituted thiophenes, closely related to the compound , have been observed to exhibit a wide spectrum of biological activities. These include antibacterial, antifungal, antioxidant, antivirus, and antiprotozoal properties, making them significant in pharmaceutical research (Nagaraju et al., 2018).

Anti-inflammatory Applications

Derivatives of similar compounds have been synthesized and shown to possess significant anti-inflammatory activity. This indicates potential applications in developing new anti-inflammatory medications (Sunder & Maleraju, 2013).

Anti-Cancer Agent Potential

Compounds with structural similarities have been synthesized and tested for their cytotoxic activity against various human cancer cell lines, suggesting potential use in cancer therapy (Riadi et al., 2021).

Applications in Material Science

The structural elements of the compound have applications in material science, especially in the development of polymeric thiophenes used in thin-film transistors, organic field-effect transistors, and solar cells, highlighting its significance in advanced materials research (Nagaraju et al., 2018).

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-(2-hydroxy-2-thiophen-3-ylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2S2/c15-11-1-3-12(4-2-11)20-9-14(18)16-7-13(17)10-5-6-19-8-10/h1-6,8,13,17H,7,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUDNCYIHVAULD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCC(=O)NCC(C2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2546405.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2546415.png)

![5-methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2546423.png)

![N-(2-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2546425.png)